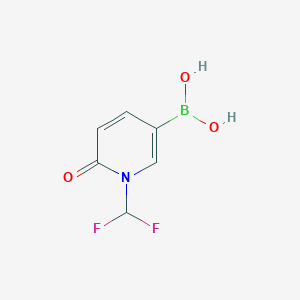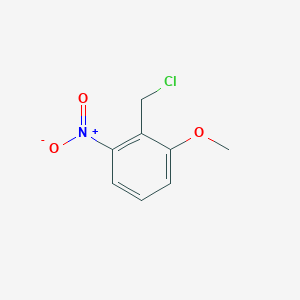![molecular formula C14H18N2O2 B13135606 (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B13135606.png)
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,6S)-8-Cbz-3,8-diazabicyclo[420]octane is a bicyclic compound that features a diazabicyclo structure The compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane typically involves the protection of the nitrogen atoms in the diazabicyclo structure. One common method is the use of carbobenzyloxy chloride in the presence of a base to introduce the Cbz group. The reaction conditions often include an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, especially when the Cbz group is removed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alkoxides in an organic solvent.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of the fully reduced diazabicyclo compound.
Substitution: Formation of substituted diazabicyclo compounds with various functional groups.
Aplicaciones Científicas De Investigación
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane involves its interaction with molecular targets such as enzymes or receptors. The Cbz group can be removed under specific conditions, allowing the diazabicyclo structure to interact with biological targets. The pathways involved often include inhibition of enzyme activity or modulation of receptor function, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane: Similar structure but with a tert-butyl carbamate protecting group instead of Cbz.
(1R,6S)-tert-Butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate: Another similar compound with a tert-butyl ester group.
Uniqueness
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane is unique due to the presence of the Cbz protecting group, which provides specific reactivity and stability. This makes it particularly useful in synthetic applications where selective protection and deprotection of nitrogen atoms are required.
Propiedades
Fórmula molecular |
C14H18N2O2 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
benzyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-6-7-15-8-13(12)16/h1-5,12-13,15H,6-10H2/t12-,13-/m0/s1 |
Clave InChI |
MHHNVRRIANKNON-STQMWFEESA-N |
SMILES isomérico |
C1CNC[C@H]2[C@@H]1CN2C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
C1CNCC2C1CN2C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


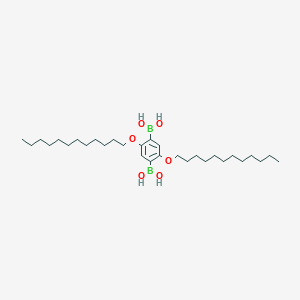

![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13135552.png)
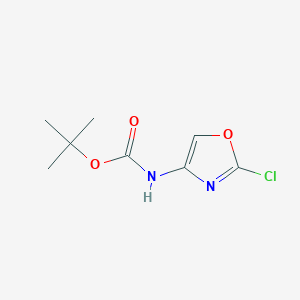
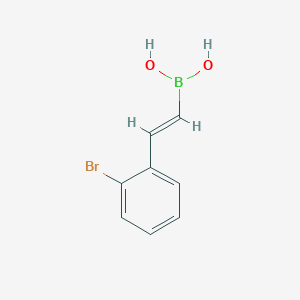
![Ethylbenzo[h]quinoline-2-carboxylate](/img/structure/B13135566.png)
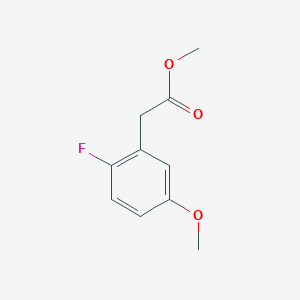
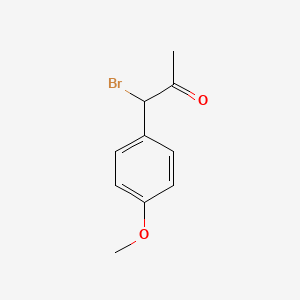

![6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13135598.png)

![1,1,1-Trifluoro-3-[(4-nitrophenyl)sulfanyl]acetone](/img/structure/B13135610.png)
